Cas no 142937-50-6 (1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)-)
142937-50-6 structure
Product Name:1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)-
Numero CAS:142937-50-6
MF:C20H26O4
MW:330.418046474457
CID:143749
PubChem ID:11724191
Update Time:2025-04-19
1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)-
- Triptoquinone B
- 1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-met...
- (+)-Triptoquinone B
- 1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,[4bS-(4ba,8a,8ab)]-
- 19-Hydroxy-8
- [ "19-Hydroxy-8", "12-abietadiene-3", "11", "14-trione" ]
- FS-10353
- (4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione
- AKOS032961679
- CS-0016408
- DTXSID201319072
- 142937-50-6
- CHEMBL3800483
- HY-N1120
- CHEBI:132353
- 19-hydroxyabieta-8,12-diene-3,11,14-trione
- TriptoquinoneB
- (4BS,8S,8AR)-8-(HYDROXYMETHYL)-2-ISOPROPYL-4B,8-DIMETHYL-6,8A,9,10-TETRAHYDRO-5H-PHENANTHRENE-1,4,7-TRIONE
-
- Inchi: 1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1
- Chiave InChI: RYYRZMIBKOKIRO-UIAACRFSSA-N
- Sorrisi: O=C1CC[C@]2(C)C3C(C=C(C(C)C)C(C=3CC[C@H]2[C@@]1(C)CO)=O)=O
Proprietà calcolate
- Massa esatta: 330.18300
- Massa monoisotopica: 330.18310931g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 2
- Complessità: 696
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 71.4Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 475.4±45.0 °C at 760 mmHg
- Punto di infiammabilità: 255.4±25.2 °C
- PSA: 71.44000
- LogP: 2.79500
- Pressione di vapore: 0.0±2.7 mmHg at 25°C
1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)- Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5187-1 mg |
Triptoquinone B |
142937-50-6 | 1mg |
¥2675.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55710-5mg |
Triptoquinone B |
142937-50-6 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5187-5 mg |
Triptoquinone B |
142937-50-6 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5187-1 mL * 10 mM (in DMSO) |
Triptoquinone B |
142937-50-6 | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-07 | ||
| TargetMol Chemicals | TN5187-5mg |
Triptoquinone B |
142937-50-6 | 5mg |
¥ 11750 | 2024-07-19 | ||
| A2B Chem LLC | AE41568-1mg |
Triptoquinone B |
142937-50-6 | >98% | 1mg |
$599.00 | 2024-01-04 | |
| A2B Chem LLC | AE41568-5mg |
Triptoquinone B |
142937-50-6 | 98.0% | 5mg |
$727.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5187-1 ml * 10 mm |
Triptoquinone B |
142937-50-6 | 1 ml * 10 mm |
¥ 12900 | 2024-07-19 | ||
| Aaron | AR009HKC-5mg |
TriptoquinoneB |
142937-50-6 | 98% | 5mg |
$830.00 | 2025-02-12 |
1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)- Letteratura correlata
-
1. Diastereoselective total syntheses of (±)-triptoquinone B and CKozo Shishido,Kiyoto Goto,Asae Tsuda,Yoshihisa Takaishi,Masayuki Shibuya J. Chem. Soc. Chem. Commun. 1993 793
-
2. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1994 11 265
-
3. Contents pages
142937-50-6 (1,4,7(4bH)-Phenanthrenetrione,5,6,8,8a,9,10-hexahydro-8-(hydroxymethyl)-4b,8-dimethyl-2-(1-methylethyl)-,(4bS,8S,8aR)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti